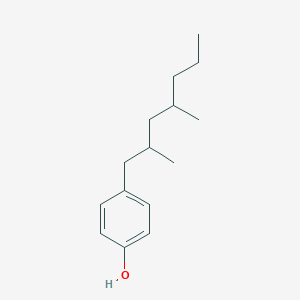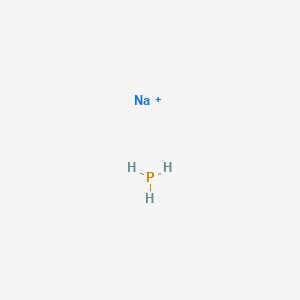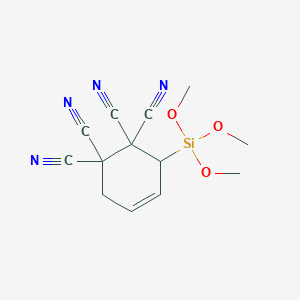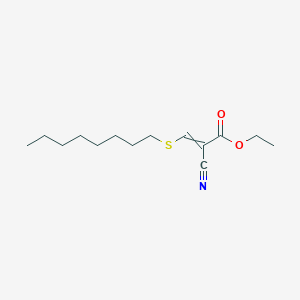
3-Methyl-4-(5,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
This compound can be synthesized by the condensation of citral with methyl ethyl ketone, controlling the ratio between the n- and iso-forms. The methyl pseudo-ionone obtained is then subjected to ring closure using strong alkali and high temperature, favoring the formation of the normal α- and β-methylionones . Alternatively, quaternary ammonium base can be used to favor the formation of wo-forms .
Industrial Production Methods
In industrial settings, the synthesis of 3-Methyl-4-(5,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one involves similar methods but on a larger scale, ensuring the purity and consistency required for commercial applications. The use of advanced catalytic processes and optimized reaction conditions helps in achieving high yields and minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-4-(5,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and aldehydes.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo substitution reactions, particularly in the presence of halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reactions typically involve reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products Formed
Oxidation: Formation of ketones and aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
3-Methyl-4-(5,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one has diverse applications in scientific research:
Industry: Widely used in the fragrance industry for its pleasant scent and stability in various formulations.
Wirkmechanismus
The mechanism of action of 3-Methyl-4-(5,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one involves binding to specific molecular targets and pathways:
Binding to ERR-alpha Response Element (ERRE): The compound binds to an ERR-alpha response element containing a single consensus half-site, 5’-TNAAGGTCA-3’, which may regulate the expression of genes involved in energy metabolism.
Regulation of MCAD Promoter: It can bind to the medium-chain acyl coenzyme A dehydrogenase (MCAD) response element NRRE-1, acting as an important regulator of the MCAD promoter.
Interaction with Lactoferrin Gene Promoter: The compound binds to the C1 region of the lactoferrin gene promoter, potentially influencing lactoferrin expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- α-Cetone
- Isomethyl-α-ionone
- 3,5,5-Trimethyl-4-(3-oxobutyl)cyclohex-2-en-1-one
Uniqueness
3-Methyl-4-(5,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one stands out due to its specific fragrance profile and its ability to bind to various response elements, influencing gene expression and energy metabolism
Eigenschaften
CAS-Nummer |
92072-25-8 |
|---|---|
Molekularformel |
C14H22O |
Molekulargewicht |
206.32 g/mol |
IUPAC-Name |
3-methyl-4-(5,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one |
InChI |
InChI=1S/C14H22O/c1-10(12(3)15)9-13-8-6-7-11(2)14(13,4)5/h6,8-9,11,13H,7H2,1-5H3 |
InChI-Schlüssel |
QZHQBNKZANXFJI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC=CC(C1(C)C)C=C(C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[4-(2,2-Dicyanoethenyl)phenyl]-(2-methylsulfonyloxyethyl)amino]ethyl methanesulfonate](/img/structure/B14349972.png)








![3-[(2H-1-Benzopyran-4-yl)sulfanyl]propanoic acid](/img/structure/B14350021.png)
![[1-(Benzenesulfonyl)-1-bromoethyl]benzene](/img/structure/B14350024.png)


